molecular formula C10H15N B145749 Methyl-(2-M-tolyl-ethyl)-amine CAS No. 137069-23-9

Methyl-(2-M-tolyl-ethyl)-amine

Cat. No. B145749
M. Wt: 149.23 g/mol
InChI Key: CCKKJKNZCZIBJP-UHFFFAOYSA-N
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Description

Methyl-(2-M-tolyl-ethyl)-amine is a tertiary amine that can be synthesized through N-methylation of primary or secondary amines. This compound is relevant in the context of pharmaceuticals and heterocyclic chemistry, where it can be used to modify heteroaromatic systems and create functionalized pharmaceutical intermediates.

Synthesis Analysis

The synthesis of tertiary N-methylamines like Methyl-(2-M-tolyl-ethyl)-amine can be achieved using a palladium-loaded titanium dioxide (Pd/TiO2) photocatalyst, which facilitates the N-methylation with methanol under mild conditions. This photocatalytic method allows for the functionalization of amines bearing N-, O-, and S-containing heteroaromatic functionalities, providing a pathway to synthesize pharmaceuticals containing N-methyl or ethyl groups .

Another sustainable approach involves the use of a single-site manganese catalyst to synthesize N-methyl/ethyl amines directly from nitroarenes. This method is highly selective and allows for the large-scale synthesis of N-CH3 aniline derivatives, showcasing excellent functional group tolerance .

Additionally, an iron(0) complex with a cyclopentadienone ligand can catalyze the N-methylation and N-ethylation of aryl and aliphatic amines using methanol or ethanol. This process operates under mild and basic conditions through a hydrogen autotransfer borrowing process, with DFT calculations suggesting that molecular hydrogen plays a dual role as a reducing agent and as an additive to shift thermodynamic equilibria .

Molecular Structure Analysis

While the papers provided do not directly discuss the molecular structure of Methyl-(2-M-tolyl-ethyl)-amine, the general structure of tertiary N-methylamines synthesized through these methods would consist of a central nitrogen atom bonded to three carbon-containing groups, one of which would be the 2-methyl-ethyl moiety, and another being a phenyl group derived from the tolyl component.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Methyl-(2-M-tolyl-ethyl)-amine include N-methylation, which is the transfer of a methyl group to a nitrogen atom of an amine. The photocatalytic method using Pd/TiO2, the manganese-catalyzed synthesis from nitroarenes, and the iron-catalyzed process with methanol or ethanol all represent different chemical reactions that achieve this N-methylation .

Physical and Chemical Properties Analysis

Scientific Research Applications

Summary of the Application

The research involves the synthesis of 3-aryldifluoromethyl-containing chroman-4-one derivatives. These derivatives are significant as they act as a major building block in many natural products, pharmaceuticals, and biologically active compounds .

Methods of Application or Experimental Procedures

The method involves a silver-promoted radical cascade aryldifluoromethylation/cyclization of 2-allyloxybenzaldehydes. The addition of aryldifluoromethyl radicals in situ produced from easily accessible gem-difluoroarylacetic acids to unactivated double bonds in 2-allyloxybenzaldehyde was an effective route to access a series of 3-aryldifluoromethyl-containing chroman-4-one derivatives .

Results or Outcomes

The method resulted in the synthesis of a series of 3-aryldifluoromethyl-containing chroman-4-one derivatives in moderate to good yields under mild reaction conditions .

2. (2-M-TOLYL-ETHYL)-HYDRAZINE

Summary of the Application

(2-M-TOLYL-ETHYL)-HYDRAZINE is used for experimental and research purposes . The specific applications can vary widely depending on the research context.

Methods of Application or Experimental Procedures

The methods of application or experimental procedures would depend on the specific research context and objectives .

Results or Outcomes

The results or outcomes would also depend on the specific research context and objectives .

3. 2-(m-Tolyl)ethyl bromide

Summary of the Application

2-(m-Tolyl)ethyl bromide is a biochemical reagent . It is used in various biochemical experiments and research.

Methods of Application or Experimental Procedures

The methods of application or experimental procedures would depend on the specific research context and objectives .

Results or Outcomes

The results or outcomes would also depend on the specific research context and objectives .

4. (2-M-TOLYL-ETHYL)-HYDRAZINE HYDROCHLORIDE

Summary of the Application

(2-M-TOLYL-ETHYL)-HYDRAZINE HYDROCHLORIDE is used for experimental and research purposes . The specific applications can vary widely depending on the research context.

Methods of Application or Experimental Procedures

The methods of application or experimental procedures would depend on the specific research context and objectives .

Results or Outcomes

The results or outcomes would also depend on the specific research context and objectives .

Safety And Hazards

In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . If the chemical comes in contact with the skin, it is recommended to take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . It is also advised to avoid dust formation and avoid breathing mist, gas, or vapors .

properties

IUPAC Name

N-methyl-2-(3-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-9-4-3-5-10(8-9)6-7-11-2/h3-5,8,11H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKKJKNZCZIBJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628814
Record name N-Methyl-2-(3-methylphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-(2-M-tolyl-ethyl)-amine

CAS RN

137069-23-9
Record name N-Methyl-2-(3-methylphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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